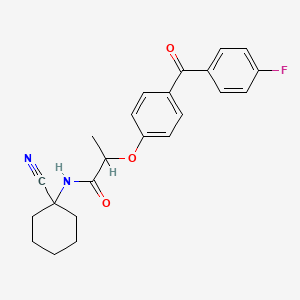
N-(1-Cyanocyclohexyl)-2-(4-(4-fluorobenzoyl)phenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclohexyl)-2-(4-(4-fluorobenzoyl)phenoxy)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyanocyclohexyl group, a fluorobenzoyl group, and a phenoxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2-(4-(4-fluorobenzoyl)phenoxy)propanamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve the following steps:
Formation of the cyanocyclohexyl intermediate: This can be achieved by reacting cyclohexylamine with a cyanating agent such as cyanogen bromide.
Synthesis of the fluorobenzoyl intermediate: This step involves the reaction of 4-fluorobenzoic acid with a suitable activating agent like thionyl chloride to form 4-fluorobenzoyl chloride.
Coupling reaction: The final step involves the coupling of the cyanocyclohexyl intermediate with the fluorobenzoyl intermediate in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclohexyl)-2-(4-(4-fluorobenzoyl)phenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclohexyl)-2-(4-(4-fluorobenzoyl)phenoxy)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyanocyclohexyl)-2-(4-(4-chlorobenzoyl)phenoxy)propanamide
- N-(1-Cyanocyclohexyl)-2-(4-(4-methylbenzoyl)phenoxy)propanamide
- N-(1-Cyanocyclohexyl)-2-(4-(4-bromobenzoyl)phenoxy)propanamide
Uniqueness
N-(1-Cyanocyclohexyl)-2-(4-(4-fluorobenzoyl)phenoxy)propanamide is unique due to the presence of the fluorobenzoyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C23H23FN2O3 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-(4-fluorobenzoyl)phenoxy]propanamide |
InChI |
InChI=1S/C23H23FN2O3/c1-16(22(28)26-23(15-25)13-3-2-4-14-23)29-20-11-7-18(8-12-20)21(27)17-5-9-19(24)10-6-17/h5-12,16H,2-4,13-14H2,1H3,(H,26,28) |
InChI Key |
YXCWITKVEQHUGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


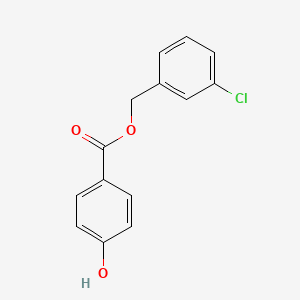
![1-(4-methoxybenzyl)chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B13360291.png)
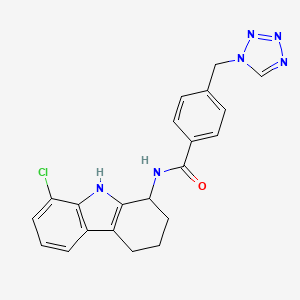

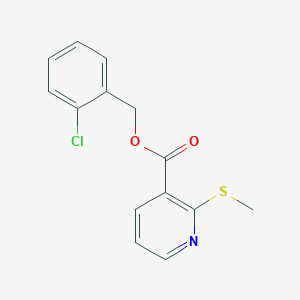
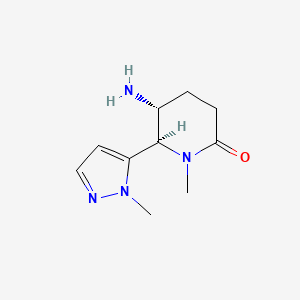
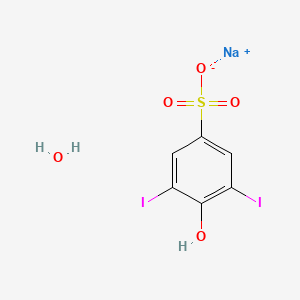

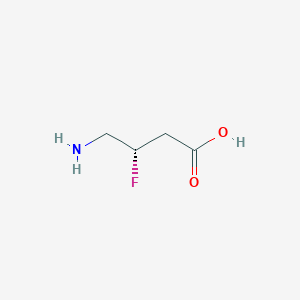
![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B13360336.png)

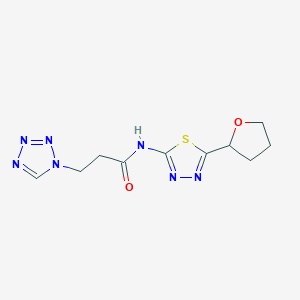
![4-(Methylsulfanyl)-2-oxo-8-phenyl-2,5,6,8-tetrahydropyrano[2,3-e]indazole-3-carbonitrile](/img/structure/B13360350.png)

